(2R)-2-(dimethylamino)-4-methylpentanoic acid
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Overview
Description
(2R)-2-(dimethylamino)-4-methylpentanoic acid is an organic compound with the molecular formula C8H17NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-4-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpentanoic acid and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The temperature and pressure are carefully monitored to ensure optimal yield and purity of the product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and high yield. The use of advanced purification techniques and quality control measures is essential to meet the stringent requirements of various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-4-methylpentanoic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-(dimethylamino)-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry.
4-(dimethylamino)pyridine: Another similar compound with applications in organic synthesis.
Uniqueness
(2R)-2-(dimethylamino)-4-methylpentanoic acid is unique due to its specific chiral structure and the presence of both an amino group and a carboxylic acid group. This combination of functional groups and chirality gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
174785-98-9 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-7(8(10)11)9(3)4/h6-7H,5H2,1-4H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
FZLYRJBAUQHHIH-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C |
Purity |
95 |
Origin of Product |
United States |
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